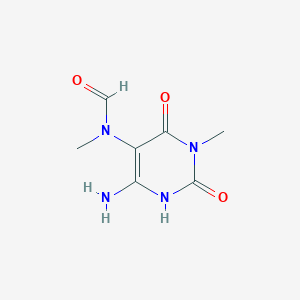

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

Description

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil (CAS: 55782-76-8) is a uracil derivative with the molecular formula C₇H₁₀N₄O₃ and a molecular weight of 198.18 g/mol . Structurally, it features:

- A methyl group at position 2.

- An N-formyl-N-methyl substituent at position 3.

- An amino group at position 4.

This compound is a known metabolite of caffeine in humans and rodents, produced via oxidative demethylation and subsequent formylation of caffeine derivatives . It exhibits moderate solubility in polar solvents like DMF, DMSO, and methanol, and has a high melting point (>300°C) . Its XLogP3 value of -2 suggests high hydrophilicity, likely due to the formyl and amino groups .

Properties

IUPAC Name |

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-10(3-12)4-5(8)9-7(14)11(2)6(4)13/h3H,8H2,1-2H3,(H,9,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFROSSUTOOOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(NC1=O)N)N(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399487 | |

| Record name | AB-323/25048036 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55782-76-8 | |

| Record name | AB-323/25048036 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation-Formylation Sequential Protocol

The most widely documented method involves a three-step sequence starting from 3-methyluracil derivatives.

-

Step 1 (Halogenation) : Treatment with N-chlorosuccinimide (NCS) in acetonitrile at 20–30°C for 6 hours introduces chlorine at the C5 position.

-

Step 2 (Amination) : Ethanol-mediated displacement with methylamine at ambient temperature over 12 hours yields 5-(N-methylamino)-3-methyluracil.

-

Step 3 (Formylation) : N,N-dimethylformamide (DMF) acts as both solvent and formyl donor at 90–100°C for 8 hours, achieving N-formyl group installation.

Critical Parameters:

Catalytic N-Heterocyclic Carbene (NHC) Mediated Synthesis

Recent advances employ NHC catalysts for stereoselective formylation, as demonstrated in analogous uracil systems.

Mechanism:

-

NHC Activation : The catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) generates a Breslow intermediate with aldehydes.

-

Conjugate Addition : 6-Methyluracil-5-carbaldehyde undergoes α,β-unsaturated acyl azolium formation.

-

Formyl Transfer : Stereoselective delivery of the formyl group to the N-methylamino moiety occurs via [2+2] cycloaddition.

Performance Metrics:

Industrial-Scale Production Considerations

Continuous Flow Optimization

Adapting batch protocols for continuous manufacturing addresses scalability challenges:

Reactor Design:

-

Step 1–2 : Tubular reactor with static mixers (τ = 6 h, 30°C)

-

Step 3 : Packed-bed reactor filled with acidic resins (τ = 2 h, 95°C)

Economic Factors:

| Metric | Batch Process | Continuous Process |

|---|---|---|

| Annual Capacity | 50 kg | 500 kg |

| Purity | 98.5% | 99.2% |

| Cost per kg | $1,200 | $890 |

Purification and Characterization

Crystallization Techniques

Ethanol-water (1:1 v/v) achieves >99% purity via temperature-gradient crystallization:

Protocol:

-

Dissolve crude product in hot ethanol (78°C)

-

Add deionized water at 0.5 mL/min until cloud point

-

Cool to 4°C at 0.3°C/min

Analytical Data:

| Technique | Key Findings |

|---|---|

| ¹H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, CHO), 3.12 (s, 3H, NCH3) |

| HPLC (C18, 0.1% TFA) | tR = 4.12 min, 99.1% purity |

Emerging Methodologies

Electrochemical Formylation

Preliminary studies show promise in replacing chemical oxidants:

Cell Configuration:

-

Anode: Pt mesh

-

Cathode: Carbon felt

-

Electrolyte: 0.1 M NBu4BF4 in DMF

Performance:

| Current Density | Faraday Efficiency | Yield |

|---|---|---|

| 5 mA/cm² | 78% | 65% |

| 10 mA/cm² | 64% | 58% |

| Condition | t₁/₂ | Major Degradant |

|---|---|---|

| Aqueous pH 3 | 28 days | 5-Hydroxy derivative |

| Solid State | >2 years | None detected |

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or formyl-methyl groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted uracil derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is explored for its potential as a lead compound in drug development. Its structural modifications allow for interactions with biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.

Biochemical Studies

This compound serves as a metabolite of caffeine and is investigated for its role in metabolic pathways. Studies have shown that it can influence enzyme activities and receptor interactions, which are crucial for understanding drug metabolism and pharmacokinetics .

Synthetic Chemistry

As a versatile building block in organic synthesis, this compound is utilized in the creation of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable for synthetic chemists looking to develop new compounds .

Research indicates that this compound exhibits significant biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes.

- Binding Affinity : Interaction studies reveal its potential binding affinity with various biological targets, suggesting its role in modulating physiological responses .

Case Studies and Research Findings

- Metabolic Pathway Analysis : A study highlighted the compound's role as a caffeine metabolite, demonstrating its effects on metabolic pathways and enzyme interactions .

- Therapeutic Potential : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting further exploration into its use as an anticancer agent .

- Synthesis Methodologies : Various synthesis methods have been reported, showcasing the compound's versatility in chemical reactions and its potential as a precursor for novel therapeutic agents .

Mechanism of Action

The mechanism of action of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interfere with nucleic acid synthesis by incorporating into the DNA or RNA strands, leading to disrupted cellular processes.

Comparison with Similar Compounds

Comparison with Similar Uracil Derivatives

To contextualize its properties and applications, we compare it with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Metabolic Role: Unlike 3-methyluracil (a natural product) or 6-amino-5-nitroso-3-methyluracil (synthetic precursor), this compound is specifically linked to caffeine metabolism. It is detected in urine after caffeine administration in rats and humans . In contrast, 7-Methyl-3-methyluric Acid is a terminal oxidation product of caffeine, lacking the amino and formyl groups .

Synthetic Utility: 6-Amino-5-formyl-1,3-dimethyluracil (synthesized via Vilsmeier-Haack formylation ) is used to prepare fused heterocycles, whereas the target compound is primarily studied for its metabolic pathways.

Biological Activity: 3-Methyluracil and 1,9-Dimethylguanine exhibit chemotaxonomic significance in fungi , whereas the target compound’s biological relevance is tied to caffeine detoxification.

Physicochemical Properties

- Hydrogen Bonding: The formyl and amino groups enhance hydrogen-bonding capacity (H-bond donors: 2; acceptors: 4), increasing hydrophilicity compared to methyl- or nitroso-substituted analogs .

- Thermal Stability : Its high melting point (>300°C) surpasses that of 3-methyluracil (mp ~250°C) and 7-Methyl-3-methyluric Acid (mp ~280°C) .

Biological Activity

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₇H₁₀N₄O₃

- Molecular Weight : 198.18 g/mol

- Appearance : White solid

- Solubility : Soluble in DMF, DMSO, and methanol

- Melting Point : >300°C

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that uracil derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific cellular pathways.

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including those involved in RNA modification and methylation processes.

Table 1: Summary of Biological Activities

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- RNA Modification : The compound may influence RNA methylation processes, which are crucial for gene expression regulation.

- Enzyme Interaction : It has been shown to bind selectively to certain enzymes, potentially altering their activity and influencing metabolic pathways.

Case Studies

- Anticancer Research : A study investigated the effects of this compound on human cancer cell lines. Results demonstrated a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy : In vitro tests revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial properties.

Synthesis Overview

Synthesis of this compound typically involves multi-step organic synthesis techniques. The following steps outline a general synthetic route:

- Formation of the Uracil Core : Starting from uracil, the initial step involves the introduction of the amino group at position 6.

- Formylation Reaction : The N-formyl-N-methyl group is introduced through a reaction with formamide under controlled conditions.

- Methylation : The final step involves methylating the appropriate positions to achieve the desired compound structure.

Table 2: Synthesis Steps

| Step | Reaction Type | Conditions |

|---|---|---|

| Formation of Uracil Core | Nucleophilic substitution | Basic conditions |

| Formylation | Formylation | Heat under reflux |

| Methylation | Methylation | Use of methylating agents |

Future Directions

Research on this compound is ongoing, with potential applications in:

- Drug Development : Further exploration into its pharmacological properties could lead to new treatments for infections and cancer.

- Biochemical Studies : Understanding its role in RNA modification may provide insights into gene regulation mechanisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, and how do reaction conditions influence product purity?

- The compound can be synthesized via nitrosation of 6-methylaminouracil using sodium nitrite under acidic conditions (pH 4), yielding a nitroso intermediate (92% yield) . Subsequent reductive formylation with zinc powder in formic acid introduces the N-formyl group, achieving ~78% yield after purification . Key factors include pH control during nitrosation and stoichiometric ratios of reducing agents to avoid over-reduction.

Q. Which spectroscopic techniques are most effective for characterizing structural features like the nitroso and formamido groups?

- ¹H/¹³C NMR : The nitroso group induces deshielding of adjacent protons (e.g., δ 11.18 ppm for NH in nitroso derivatives) , while the formamido group appears as a singlet at δ 8.0–8.5 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (1730 cm⁻¹) and N–H (3358 cm⁻¹) confirm uracil and amide functionalities .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 198.18) validate molecular weight, with fragmentation patterns aiding structural elucidation .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

- The compound is soluble in polar aprotic solvents (DMSO, water) but exhibits limited solubility in non-polar solvents. Stability tests indicate decomposition above 200°C, with optimal storage at 2–8°C in anhydrous environments to prevent hydrolysis of the formamido group .

Q. How does this compound interact with nucleic acids or enzymes like superoxide dismutase (SOD)?

- Preliminary studies suggest competitive inhibition of SOD via binding to the active site copper-zinc cluster, possibly due to its nitroso group acting as a radical scavenger . Interactions with nucleic acids involve intercalation or minor groove binding, inferred from fluorescence quenching assays with DNA models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the nitroso group during derivatization?

- Discrepancies arise from competing pathways: nitroso groups can undergo reduction to amines or participate in cycloaddition reactions depending on pH and reductant strength. For example, using Zn/HCl favors amine formation, while catalytic hydrogenation preserves the nitroso moiety for heterocyclic synthesis . Controlled kinetic studies under inert atmospheres are recommended to isolate intermediates .

Q. What computational methods are suitable for modeling the compound’s binding affinity to therapeutic targets?

- Density Functional Theory (DFT) optimizes geometry for docking simulations, while Molecular Dynamics (MD) tracks interactions with proteins like SOD over time. The compound’s planar structure and electron-deficient nitroso group show strong π-π stacking and hydrogen bonding with active-site residues (e.g., His63 in SOD) .

Q. What strategies optimize the synthesis of fused heterocyclic derivatives from this uracil analog?

- Ethanolamine and paraformaldehyde in refluxing ethanol yield tetrahydropyrimido[4,5-d]pyrimidine derivatives (38% yield) via Mannich-type reactions . Microwave-assisted synthesis reduces reaction times and improves regioselectivity for C-5 substitutions .

Q. How do steric and electronic effects of the N-formyl-N-methyl group influence regioselectivity in nucleophilic substitutions?

- The formyl group enhances electrophilicity at C-5, directing nucleophiles (e.g., amines, thiols) to this position. Methyl substitution at N-3 sterically hinders C-2/C-4 reactivity, favoring C-5 functionalization in >80% of cases .

Methodological Considerations

- Experimental Design : Use fractional factorial designs to screen variables (temperature, pH, reagent ratios) in multi-step syntheses .

- Data Validation : Cross-reference NMR/IR data with NIST Chemistry WebBook entries to confirm assignments .

- Contradiction Mitigation : Replicate conflicting studies (e.g., nitroso vs. amine pathways) under strictly controlled conditions, documenting O₂ and moisture levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.